molecular formula C4H11NO4S2 B13074351 2-(Ethanesulfonyl)ethane-1-sulfonamide

2-(Ethanesulfonyl)ethane-1-sulfonamide

Cat. No.: B13074351
M. Wt: 201.3 g/mol
InChI Key: OKVLDXQOUOJJLY-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)ethane-1-sulfonamide is an organosulfur compound featuring two sulfonamide groups linked via an ethane backbone.

Properties

Molecular Formula

C4H11NO4S2

Molecular Weight

201.3 g/mol

IUPAC Name

2-ethylsulfonylethanesulfonamide

InChI

InChI=1S/C4H11NO4S2/c1-2-10(6,7)3-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9)

InChI Key

OKVLDXQOUOJJLY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Ethanessulfonyl Fluoride Intermediate

  • Ethanessulfonyl fluoride is either commercially available or synthesized by literature methods such as chlorination of ethanesulfinates or fluorination of ethanesulfonyl chlorides.
  • Typical preparation involves reaction of ethanesulfinates with fluorinating agents or chlorination followed by fluorination steps.
  • The intermediate is isolated under inert atmosphere to prevent hydrolysis.

Amines for Sulfonamide Formation

  • Primary amines such as ethane-1-sulfonamide or substituted anilines are used.
  • Amines may be commercially obtained or synthesized by standard organic methods.
  • Purity of amines is critical for high yield and purity of final product.

Reaction Conditions for Sulfonamide Formation

  • The ethanesulfonyl fluoride intermediate is reacted with the amine in an inert solvent such as toluene, acetic acid, dioxane, or N,N-dimethylformamide.
  • The reaction temperature is maintained between 100°C and 130°C.
  • Reaction time ranges from 3 hours to 72 hours depending on substrate reactivity.
  • The molar ratio of sulfonyl fluoride to amine is typically close to 1:1 to ensure complete conversion.

Purification and Isolation

  • The crude sulfonamide product is purified by silica gel chromatography.
  • Eluents commonly used include mixtures of dichloromethane, methanol, and ammonium hydroxide.
  • The purified compound may be converted to a monooxalate or dioxalate salt in acetone or methanol to improve stability and crystallinity.
  • Melting points and spectral data are used to confirm purity and identity.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Product Form Notes
Ethanessulfonyl fluoride synthesis From ethanesulfinates with fluorinating agents - Ethanessulfonyl fluoride (intermediate) Commercial or literature method
Sulfonamide formation Ethanessulfonyl fluoride + ethane-1-sulfonamide in DMF, 110-130°C, 24-72 h 7-22 This compound Purified by silica gel chromatography
Salt formation Monooxalate salt formation in acetone or methanol - Crystalline salt Improves melting point & stability

Example from Patent Literature

  • Reaction of ethenesulfonyl fluoride (6.55 g, 23.8 mmol) with amine (6.49 g, 26.2 mmol) at 120°C for 24 hours in DMF yielded the sulfonamide product.
  • Purification by silica gel chromatography afforded a 21.3% yield of the monooxalate salt with melting point >250°C.
  • Similar reactions with substituted anilines gave yields ranging from 7.2% to 21.7% depending on substituents and conditions.

Alternative Approaches and Notes

  • Sulfonyl chlorides can also be used as sulfonylating agents, but sulfonyl fluorides provide better control and selectivity.
  • The reaction solvent and temperature critically influence the yield and purity.
  • The use of inert atmosphere (nitrogen or argon) is recommended to avoid hydrolysis of sulfonyl intermediates.
  • Chromatographic purification is essential due to side products and incomplete reactions.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Sulfonylating agent Ethanessulfonyl fluoride or chloride Fluoride preferred for selectivity
Amine Ethane-1-sulfonamide or substituted amines Commercial or synthesized
Solvent Toluene, DMF, dioxane, acetic acid Inert solvents preferred
Temperature 100°C to 130°C Higher temp favors reaction rate
Reaction time 3 to 72 hours Longer times for less reactive amines
Purification Silica gel chromatography Essential for product purity
Salt formation Monooxalate or dioxalate in acetone/methanol Enhances stability and crystallinity

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides, depending on the reagents used.

Scientific Research Applications

2-(Ethanesulfonyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups, which can mimic the structure of natural substrates.

    Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)ethane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting the activity of enzymes or altering the function of receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular properties of 2-(Ethanesulfonyl)ethane-1-sulfonamide analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Physical State Key References
2-(Benzyloxy)ethane-1-sulfonamide Benzyloxy (-OCH₂C₆H₅) C₉H₁₃NO₃S 215.27 Solid*
2-(2-Bromophenyl)ethane-1-sulfonamide 2-Bromophenyl (-C₆H₄Br) C₈H₁₀BrNO₂S 264.14 Solid
2-(Pyridin-4-yl)ethane-1-sulfonamide Pyridin-4-yl (-C₅H₄N) C₇H₁₀N₂O₂S 186.23 Solid
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide Polyether chain (-O(CH₂CH₂O)₃C₄H₉) C₁₀H₂₃NO₅S 269.36 Liquid
2-(Morpholin-4-yl)ethane-1-sulfonamide Morpholin-4-yl (-C₄H₈NO) C₆H₁₄N₂O₃S 194.25 Solid

*Note: Physical states inferred from synthesis conditions or similar analogs.

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., benzyloxy, bromophenyl) increase molecular weight and may enhance lipophilicity, whereas polyether chains (e.g., butoxyethoxy) improve solubility in polar solvents .

Yield Variability :

  • Substituents like methoxyphenyl () and bromophenyl () result in moderate yields (22–83%), likely due to steric hindrance or electron-withdrawing effects .
  • Polyether-linked sulfonamides (e.g., ) may require multi-step synthesis, reducing overall efficiency .

Physicochemical Properties

  • Solubility :
    • Aromatic derivatives (e.g., 2-bromophenyl) exhibit lower water solubility due to hydrophobic aromatic rings .
    • Polyether-containing analogs (e.g., ) show higher solubility in organic solvents like acetone or dichloromethane .
  • Thermal Stability : Sulfonamides generally decompose above 200°C, with melting points influenced by crystallinity (e.g., 2-(2-bromophenyl)ethane-1-sulfonamide melts at ~461–462 K) .

Biological Activity

2-(Ethanesulfonyl)ethane-1-sulfonamide, a sulfonamide compound, has garnered attention for its biological activities, particularly its role as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C4_4H10_10N2_2O4_4S2_2
  • Structural Features:
    • Contains two sulfonyl groups attached to an ethane backbone.
    • Exhibits properties typical of sulfonamides, allowing it to mimic substrates or transition states in enzymatic reactions.

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes. The following mechanisms have been identified:

  • Inhibition of Dihydropteroate Synthase: This enzyme is crucial for bacterial folate synthesis. By inhibiting this enzyme, this compound disrupts folate biosynthesis, leading to bacterial growth inhibition.
  • Competitive Inhibition: The compound acts as a competitive inhibitor at the active sites of enzymes involved in folate metabolism, which is essential for various cellular processes in microorganisms.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects against various cell lines. A study evaluating its effects on human cancer cell lines showed promising results:

  • Cell Viability Assays: The compound was tested on HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cells. High concentrations led to a notable decrease in cell viability, particularly under hypoxic conditions .
  • Mechanism Exploration: The compound's mechanism was further elucidated through molecular docking studies, revealing strong binding affinities to target enzymes .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlighted the unique biological activity of this compound. The following table summarizes key findings:

Compound NameStructure TypeUnique FeaturesInhibitory Activity (nM)
2-(Benzyloxy)ethane-1-sulfonamideSulfonamideEnhances lipophilicity120
2-(Diethylamino)ethane-1-sulfonamideSulfonamidePromotes solubility90
This compound Sulfonamide Dual sulfone groups enhance interaction capabilities51.6 - 99.6
4-AminobenzenesulfonamideSulfanilamideWidely used antibiotic75

This table illustrates that while other sulfonamides exhibit inhibitory activity, the dual sulfone structure of this compound provides enhanced interaction with biological targets.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Treatment: A study indicated that this compound could effectively inhibit the growth of osteosarcoma cells (MG-63), showcasing its potential as an anticancer agent .
  • Bacterial Infections: Research into its antibacterial properties demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, reinforcing its role as a potential antibiotic.

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